molecular formula C10H12N2O2 B595917 Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1257849-24-3

Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B595917
CAS No.: 1257849-24-3
M. Wt: 192.218
InChI Key: PTNZPIWNVPCHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. One common method is the NaOH-promoted cycloisomerization, which is performed under ambient and aqueous conditions . This method is advantageous due to its rapid reaction time and high yield.

Industrial Production Methods

Industrial production methods for this compound often involve the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. These reactions are typically catalyzed by transition metals such as palladium, copper, or iron . The use of metal-free oxidation and photocatalysis strategies has also been explored for the efficient production of imidazo[1,2-a]pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), bases (e.g., NaOH), and oxidizing agents. The reactions are often carried out under mild conditions, such as ambient temperature and aqueous environments .

Major Products

The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . This interaction can lead to changes in cellular signaling and metabolic pathways, ultimately resulting in the desired therapeutic effects.

Properties

IUPAC Name

ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)8-4-3-6-12-7-5-11-9(8)12/h3-7,9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNZPIWNVPCHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745201
Record name Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257849-24-3
Record name Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.